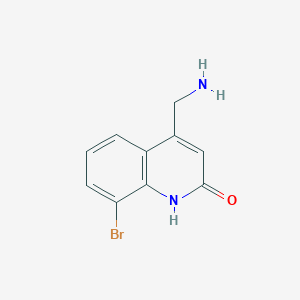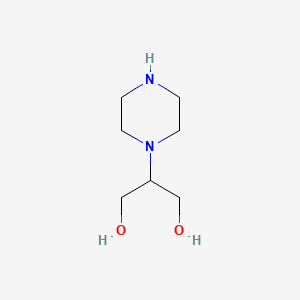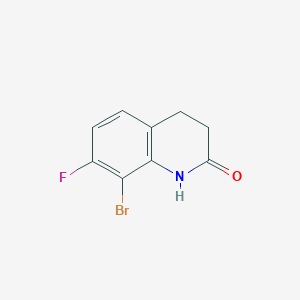
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an aminomethyl group and a bromine atom in the quinoline structure makes this compound particularly interesting for research and industrial applications.
Méthodes De Préparation
The synthesis of 4-(Aminomethyl)-8-bromoquinolin-2(1H)-one can be achieved through several routes. One common method involves the bromination of 4-(Aminomethyl)quinolin-2(1H)-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures. Another method involves the use of 4-(Aminomethyl)quinolin-2(1H)-one as a starting material, which is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
Analyse Des Réactions Chimiques
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline-2,4-dione derivatives.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 4-(Aminomethyl)quinolin-2(1H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form biaryl derivatives.
Applications De Recherche Scientifique
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-8-bromoquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in malaria parasites. The presence of the bromine atom may enhance the binding affinity and specificity of the compound for its target.
Comparaison Avec Des Composés Similaires
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one can be compared with other quinoline derivatives such as:
4-Aminoquinoline: Known for its antimalarial properties, this compound lacks the bromine atom and has different biological activities.
8-Bromoquinoline: This compound lacks the aminomethyl group and is used in different chemical reactions and applications.
4-(Aminomethyl)quinolin-2(1H)-one: Similar to the target compound but without the bromine atom, it has different reactivity and applications.
The unique combination of the aminomethyl group and the bromine atom in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9BrN2O |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
4-(aminomethyl)-8-bromo-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c11-8-3-1-2-7-6(5-12)4-9(14)13-10(7)8/h1-4H,5,12H2,(H,13,14) |
Clé InChI |
ZDCQWYVGMRUBRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)









![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)

![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)
